molecular formula C5H8F3NO B13526671 4-(Trifluoromethyl)tetrahydrofuran-3-amine

4-(Trifluoromethyl)tetrahydrofuran-3-amine

Cat. No.: B13526671
M. Wt: 155.12 g/mol
InChI Key: PXOJGMIYTREWNZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)tetrahydrofuran-3-amine is a chemical compound with the molecular formula C5H8F3NO and a molecular weight of 155.12 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a tetrahydrofuran ring, which is further substituted with an amine group at the 3-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

The synthesis of 4-(Trifluoromethyl)tetrahydrofuran-3-amine can be achieved through various synthetic routes. One common method involves the amidation of ®-tetrahydrofuran-3-formic acid followed by Hofmann degradation . This process includes two main steps:

    Amidation: ®-tetrahydrofuran-3-formic acid is reacted with an amine to form the corresponding amide.

    Hofmann Degradation: The amide is then subjected to Hofmann degradation using sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) to yield the desired amine.

Chemical Reactions Analysis

4-(Trifluoromethyl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(Trifluoromethyl)tetrahydrofuran-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)tetrahydrofuran-3-amine involves its interaction with molecular targets and pathways influenced by the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can affect the compound’s binding affinity and reactivity with various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .

Comparison with Similar Compounds

4-(Trifluoromethyl)tetrahydrofuran-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of both a tetrahydrofuran ring and an amine group, which can influence its chemical and biological properties.

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

4-(trifluoromethyl)oxolan-3-amine

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)3-1-10-2-4(3)9/h3-4H,1-2,9H2

InChI Key

PXOJGMIYTREWNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)N)C(F)(F)F

Origin of Product

United States

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